Tachyplesin - 118231-04-2

Tachyplesin

Catalog Number: EVT-394700
CAS Number: 118231-04-2
Molecular Formula: C99H151N35O19S4
Molecular Weight: 2263.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tachyplesin, also known simply as Tachyplesin, is a cationic antimicrobial peptide isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus. [] It belongs to a family of peptides known as the tachyplesin family, characterized by their antimicrobial and antifungal properties. [, ] These peptides are abundant in the small granules of hemocytes and contribute to the horseshoe crab's innate immune defense against invading microorganisms. [] Tachyplesin plays a significant role in scientific research due to its unique structure and broad-spectrum activity against various pathogens, making it a promising candidate for the development of novel antimicrobial and anticancer therapies. [, ]

Synthesis Analysis

Tachyplesin can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. [] The process involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is commonly employed for this purpose. [] After synthesis, the peptide is cleaved from the resin and subjected to air oxidation to form the disulfide bonds characteristic of Tachyplesin's structure. []

Molecular Structure Analysis

Tachyplesin is a heptadecapeptide (17 amino acid residues) with a cyclic antiparallel β-sheet structure stabilized by two disulfide bridges. [, , ] This structure contributes to its rigidity and amphipathic nature, with hydrophobic side chains clustered on one side of the molecule and cationic side chains on the other. [, ] The specific amino acid sequence of Tachyplesin is:
Lys-Cys-Phe-Arg-Val-Cys-Tyr-Arg-Gly-Ile-Cys-Tyr-Arg-Arg-Cys-Arg-Arg-amide. [, ]

Mechanism of Action

Tachyplesin's antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes. [, , , ] The peptide interacts with the negatively charged phospholipids of bacterial membranes, leading to membrane depolarization and leakage of cellular contents. [, ] This process effectively kills bacteria by disrupting their essential cellular processes. The amphipathic nature of Tachyplesin is crucial for this mechanism, allowing it to insert into the lipid bilayer and compromise membrane integrity. [, , ] For Gram-negative bacteria, Tachyplesin can also permeabilize the outer membrane, facilitating its access to the cytoplasmic membrane. []

Physical and Chemical Properties Analysis

Tachyplesin is a cationic peptide with a net charge of +5 due to the presence of multiple arginine residues. [] Its cyclic structure, stabilized by disulfide bonds, imparts significant rigidity to the molecule. [] The presence of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) contributes to its hydrophobicity and plays a role in its interaction with lipid membranes. [, ] The peptide exhibits good thermal stability, remaining active at temperatures below 100°C. [] It is also stable under acidic conditions but can be degraded by proteases in the intestinal environment. []

Applications
  • Antimicrobial agent: Tachyplesin demonstrates broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, including clinically relevant pathogens such as Escherichia coli and Staphylococcus aureus. [, , , , , , ] Its ability to target bacterial membranes makes it a promising candidate for combating antibiotic resistance. [, , ]

  • Anticancer agent: Tachyplesin exhibits cytotoxic activity against various cancer cell lines, including melanoma, leukemia, and glioma. [, , , ] Its anticancer mechanism may involve induction of apoptosis and inhibition of tumor cell proliferation. [, ]

  • Biophysical tool: Due to its well-defined structure and interactions with lipid membranes, Tachyplesin serves as a valuable tool in biophysical studies. [, , ] It helps understand peptide-membrane interactions and can be used to investigate membrane properties and dynamics. [, , ]

  • Genetic engineering: Genes encoding Tachyplesin have been successfully introduced and expressed in various organisms, including bacteria, yeast, and algae, to enhance their resistance to pathogens. [, , , ] This approach holds potential for developing disease-resistant organisms for aquaculture and other applications. []

Future Directions
  • Development of novel antimicrobial therapies: Further studies are needed to optimize its antimicrobial activity, reduce potential toxicity, and improve its delivery to target sites. Development of Tachyplesin derivatives with enhanced selectivity for bacterial membranes over mammalian cells is crucial for clinical applications. [, ]

  • Exploration of anticancer potential: Detailed investigation of its anticancer mechanisms and efficacy against different cancer types is necessary. Clinical trials are essential to assess its safety and efficacy as a potential anticancer therapy. [, , ]

  • Understanding resistance mechanisms: Research is crucial to understand how bacteria develop resistance to Tachyplesin and to devise strategies to overcome such resistance. [, ] This knowledge is essential for ensuring the long-term effectiveness of Tachyplesin-based therapies. []

  • Biotechnological applications: Further exploration of Tachyplesin's use in genetic engineering to develop disease-resistant organisms for various applications, including agriculture and aquaculture, holds significant potential. [, ]

Tachyplesin I

  • Compound Description: Tachyplesin I is a cationic antimicrobial peptide composed of 17 amino acids. It possesses a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds. This amphipathic structure is crucial for its broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria and fungi. [, , , , , ] It exerts its antimicrobial effect by permeabilizing bacterial membranes, causing leakage of cellular contents and ultimately cell death. [, , , , , ] Tachyplesin I also exhibits antiviral activity against certain enveloped viruses like VSV by disrupting the viral envelope. [] Moreover, it displays anticancer properties against various cancer cell lines, including glioblastoma and melanoma, through mechanisms involving membrane disruption and induction of apoptosis. [, , , , ]

Tachyplesin II

  • Compound Description: Tachyplesin II is an isopeptide of Tachyplesin I, also containing 17 amino acid residues and a similar structure with a cyclic antiparallel β-sheet. [, , , ] It shares a high degree of structural similarity with Tachyplesin I, differing by only one amino acid. [] Like Tachyplesin I, it demonstrates potent antimicrobial activity against a broad range of bacteria and fungi. []

Tachyplesin III

  • Compound Description: Tachyplesin III is another isopeptide of Tachyplesin I, also exhibiting the characteristic 17-amino acid cyclic antiparallel β-sheet structure. [, , ] It is found alongside Tachyplesin I in the hemocytes of Southeast Asian horseshoe crab species. [] While its antimicrobial activity is not as extensively studied as Tachyplesin I, it is expected to exhibit similar broad-spectrum activity against microorganisms.

Polyphemusin I

  • Compound Description: Polyphemusin I is a closely related antimicrobial peptide to Tachyplesin I, isolated from the hemocytes of the American horseshoe crab (Limulus polyphemus). [, ] It shares a high degree of structural similarity with Tachyplesin I, featuring an 18 amino acid sequence with a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds. [, ] The additional amino acid in Polyphemusin I compared to Tachyplesin I is located at the N-terminal. [] It demonstrates potent antimicrobial activity against a broad range of Gram-negative and Gram-positive bacteria and fungi. [, ]

Polyphemusin II

  • Compound Description: Polyphemusin II is another antimicrobial peptide isolated from the hemocytes of the American horseshoe crab, structurally similar to Tachyplesin I. [, ] Like Polyphemusin I, it possesses an 18 amino acid sequence with a cyclic antiparallel β-sheet structure stabilized by two disulfide bonds, differing slightly in amino acid composition from Tachyplesin I and Polyphemusin I. [, ] It demonstrates potent antimicrobial activity against various Gram-negative and Gram-positive bacteria and fungi. [, ]

[I11A]Tachyplesin I

  • Compound Description: [I11A]Tachyplesin I is a synthetic analog of Tachyplesin I where the isoleucine at position 11 is replaced with alanine. [] This modification maintains the broad-spectrum antimicrobial activity against various pathogenic bacteria but with reduced toxicity to mammalian cells compared to the native Tachyplesin I. [] This improved therapeutic window allows for the use of higher concentrations of [I11A]Tachyplesin I to target intracellular bacteria effectively. []

[I11S]Tachyplesin I

  • Compound Description: [I11S]Tachyplesin I is another synthetic analog of Tachyplesin I, where the isoleucine at position 11 is replaced with serine. [] Like [I11A]Tachyplesin I, this analog retains its potent antimicrobial activity against a broad range of bacteria while exhibiting reduced toxicity towards mammalian cells compared to the native peptide. [] This improved safety profile makes it a potentially valuable candidate for developing therapeutic agents against bacterial infections.

CDT (KWFRVYRGIYRRR-NH2)

  • Compound Description: CDT is a linear analog of Tachyplesin I with all four cysteine residues deleted. [] Despite the lack of disulfide bonds, CDT retains antimicrobial activity against Escherichia coli, disrupting both the outer and inner membranes. [] Notably, CDT exhibits significantly lower hemolytic activity compared to Tachyplesin I, even at high concentrations. [] Studies suggest that CDT preferentially binds to and inserts into negatively charged membranes, leading to membrane disruption. []

9. Gramicidin S * Compound Description: Gramicidin S is a cyclic peptide antibiotic that also forms an amphipathic structure, similar to Tachyplesin I. [] It is known to interact with bacterial membranes, leading to cell death.* Relevance: Although not structurally related to Tachyplesin, Gramicidin S serves as a valuable reference point in studying the mechanism of action of antimicrobial peptides. Comparing and contrasting their modes of action, despite structural differences, helps researchers understand the broader principles governing antimicrobial peptide activity and selectivity.

10. Human Lysozyme-Tachyplesin I Fusion Protein * Compound Description: This is a genetically engineered protein combining human lysozyme and Tachyplesin I. [] This fusion protein has been expressed in Pichia pastoris, aiming to combine the antimicrobial properties of both lysozyme and Tachyplesin I. []* Relevance: This fusion protein exemplifies the potential of combining Tachyplesin I with other antimicrobial agents to create more potent and potentially synergistic therapeutics. Further research into optimizing the production and studying the efficacy of this fusion protein can lead to novel strategies for combating bacterial infections.

Properties

CAS Number

118231-04-2

Product Name

Tachyplesin I

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

Molecular Formula

C99H151N35O19S4

Molecular Weight

2263.8 g/mol

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Synonyms

RGD-tachyplesin
tachyplesin
tachyplesin I
tachyplesin II
tachyplesin III
tachyplesin peptide, Tachypleus tridentatus

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.